

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B188108

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Nitrophenyl)imidazo[1,2-a]pyridine**: Synthesis, Properties, and Therapeutic Potential

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.^[1]^[2] This guide provides a comprehensive technical overview of a specific analogue, **2-(4-nitrophenyl)imidazo[1,2-a]pyridine**. We delve into its fundamental chemical identity, explore efficient and modern synthetic pathways, and synthesize the current understanding of its significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this promising molecular entity.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This section delineates the core identity of **2-(4-nitrophenyl)imidazo[1,2-a]pyridine**.

Chemical Structure

The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine ring system, with a 4-nitrophenyl group substituted at the 2-position of the imidazole ring.

Caption: 2D Structure of **2-(4-Nitrophenyl)imidazo[1,2-a]pyridine**.

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-(4-nitrophenyl)imidazo[1,2-a]pyridine**.

Physicochemical Properties

A summary of key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems and for planning experimental work.

Property	Value	Source
Molecular Formula	C13H9N3O2	[3]
Molecular Weight	239 g/mol	[3]
LogP (Octanol-Water Partition Coefficient)	3.05	[3]
LogSW (Aqueous Solubility)	-3.94	[3]
Topological Polar Surface Area (tPSA)	68.9 Å ²	[3]
Number of Rotatable Bonds	1	[3]
Number of Hydrogen Bond Donors	0	[3]
Number of Hydrogen Bond Acceptors	3	[3]

Synthesis and Characterization

The development of efficient, scalable, and versatile synthetic routes is critical for producing sufficient quantities of the target compound and for generating analogues for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core can be constructed through several robust methods.^{[4][5]}

Recommended Synthetic Pathway: Iodine-Catalyzed Three-Component Reaction

A highly efficient and convergent approach for synthesizing derivatives of **2-(4-nitrophenyl)imidazo[1,2-a]pyridine** is the one-pot, three-component condensation reaction.^{[6][7]} This method is advantageous due to its operational simplicity, use of an inexpensive and environmentally benign catalyst (iodine), and good to excellent yields.

The causality behind this choice is rooted in efficiency and modularity. By combining three building blocks in a single step, this pathway significantly reduces synthesis time and purification efforts compared to linear, multi-step sequences. The ability to vary the aldehyde, aminopyridine, and isocyanide components makes it an ideal strategy for building a chemical library for screening purposes.



[Click to download full resolution via product page](#)

Caption: Workflow for the Iodine-Catalyzed Synthesis.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related imidazo[1,2-a]pyridine derivatives.^[6]

Materials:

- 4-Nitrobenzaldehyde (10 mmol, 1.51 g)
- 2-Aminopyridine (10 mmol, 0.94 g)
- tert-Butyl Isocyanide (10 mmol, 1.2 mL)
- Iodine (0.05 mmol, 0.5 mol%)
- Ethanol (20 mL)
- 100 mL Round-Bottom Flask
- Magnetic Stirrer

Procedure:

- **Vessel Preparation:** To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide, and ethanol.
- **Catalyst Addition:** Add the iodine catalyst (0.5 mol%) to the reaction mixture. The choice of iodine as a catalyst is based on its ability to act as a mild Lewis acid to activate the reactants without requiring harsh conditions or expensive metal catalysts.
- **Reaction:** Stir the mixture at room temperature. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). The self-validating nature of this protocol is observed as a precipitate forms upon successful reaction completion.
- **Isolation:** Once the reaction is complete (as indicated by TLC), isolate the solid product by vacuum filtration using a suction funnel.

- Purification: Wash the collected solid 2-3 times with cold water to remove any residual starting materials and catalyst.
- Drying: Dry the purified product to afford the target compound.

Structural Characterization

Confirmation of the synthesized structure is achieved using standard analytical techniques. While specific data for the parent compound is not detailed in the provided literature, analysis of closely related analogues indicates that characterization would involve:

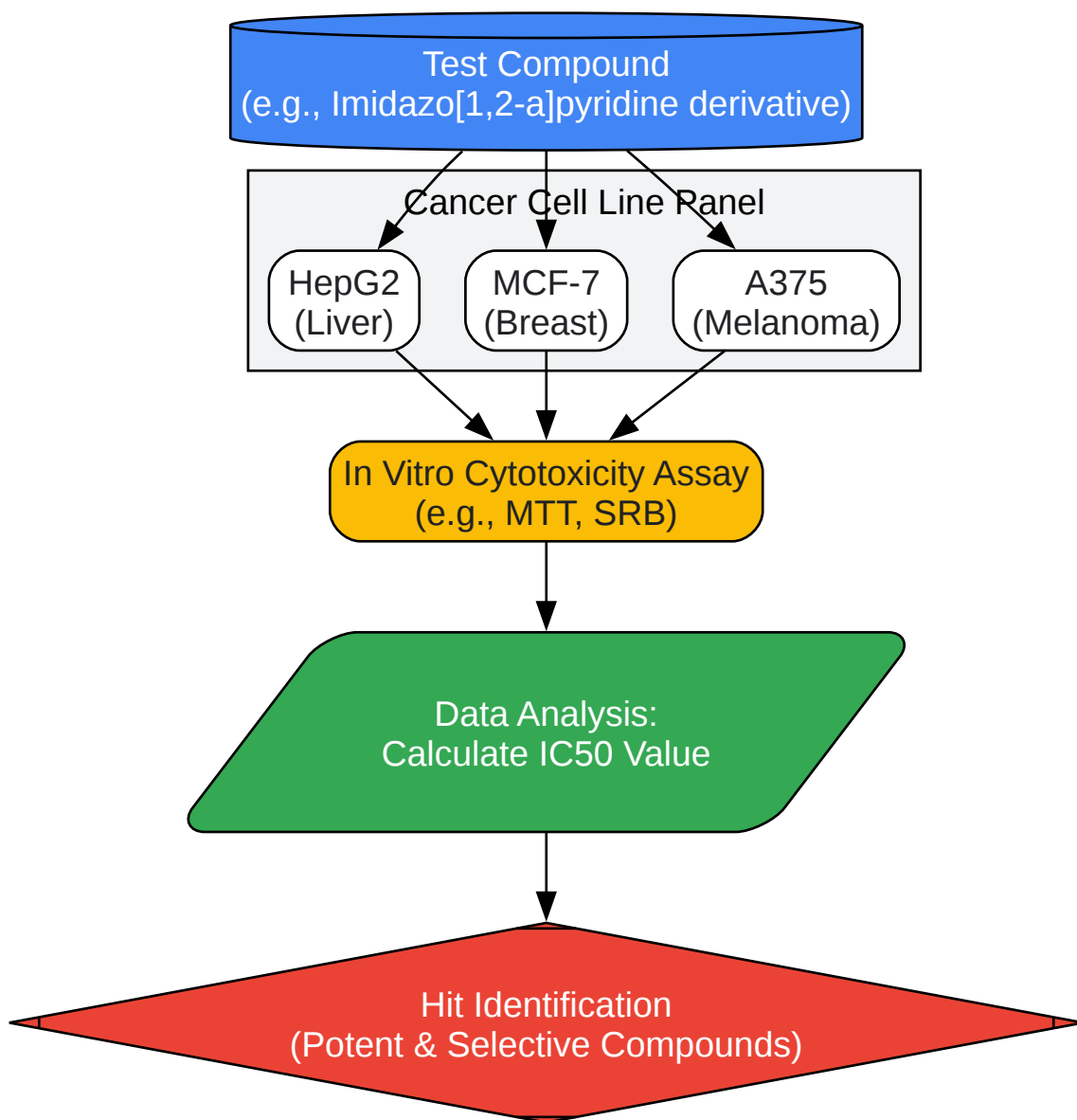
- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical environment of all protons and carbons, ensuring the correct connectivity of the fused ring system and substituents.[\[6\]](#)
- Mass Spectrometry (MS): To verify the molecular weight of the final product.[\[8\]](#)

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Anticancer Activity

Derivatives of the 2-phenyl-imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents. The general workflow for evaluating such compounds involves screening against a panel of human cancer cell lines to determine their cytotoxic potency.



[Click to download full resolution via product page](#)

Caption: General Workflow for Anticancer Compound Screening.

A study on N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine, a direct product of the recommended synthesis, demonstrated notable anticancer activities.[6][7] The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, are summarized below.

Cell Line	Cancer Type	IC50 (μM)
Hep-2	Laryngeal Carcinoma	11
HepG2	Hepatocellular Carcinoma	13
MCF-7	Breast Adenocarcinoma	11
A375	Malignant Melanoma	11
Vero (Normal)	Kidney Epithelial	91

The high IC50 value against the normal Vero cell line relative to the cancer cell lines suggests a degree of selectivity, a highly desirable trait in chemotherapy drug candidates.[\[6\]](#)

Antitubercular Potential

The imidazo[1,2-a]pyridine scaffold is a critical component in the modern fight against tuberculosis (TB), with several analogues showing potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis*.[\[1\]](#)[\[11\]](#) The compound Q203, which features this core, is a notable clinical trial candidate.[\[8\]](#)

The mechanism of action for many antitubercular imidazo[1,2-a]pyridines involves the inhibition of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain, thereby disrupting the bacterium's energy production.[\[11\]](#) The presence of the 2-(4-nitrophenyl) moiety in our title compound makes it a compelling candidate for anti-TB screening, as electronic modifications on the phenyl ring are known to significantly influence activity.

Future Directions and Conclusion

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine stands out as a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. Its straightforward, modular synthesis allows for the rapid generation of analogues for extensive SAR studies.

Future research should focus on:

- **SAR Optimization:** Systematically modifying the nitrophenyl ring (e.g., altering the position of the nitro group, or replacing it with other electron-withdrawing or -donating groups) to

enhance potency and selectivity against cancer or microbial targets.

- Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its anticancer effects.
- Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

In conclusion, **2-(4-nitrophenyl)imidazo[1,2-a]pyridine** is a valuable chemical entity that combines a privileged medicinal scaffold with a synthetically accessible structure. The compelling preliminary data on related compounds strongly supports its further investigation as a lead structure in the development of next-generation anticancer and antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Hit2Lead | 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | SC-5311580 [hit2lead.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a]pyrazine and imidazo[1,2- a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(4-Nitrophenyl)imidazo[1,2-a]pyridine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188108#2-4-nitrophenyl-imidazo-1-2-a-pyridine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com